molecular formula C14H18N2O B2938314 1-((1H-indol-5-yl)methyl)piperidin-3-ol CAS No. 2034375-39-6

1-((1H-indol-5-yl)methyl)piperidin-3-ol

Cat. No.: B2938314
CAS No.: 2034375-39-6
M. Wt: 230.311
InChI Key: UTQREKASYJEKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-Indol-5-yl)methyl)piperidin-3-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, intended for research use only. It is not intended for diagnostic or therapeutic uses. The core structure of this compound incorporates two privileged pharmacophores common in drug discovery: an indole ring and a piperidine moiety . The indole scaffold is a prevalent structure in biogenic compounds and many marketed drugs, while the piperidine ring is a frequent component in molecules designed to interact with central nervous system (CNS) targets . The specific substitution pattern, featuring an indole group linked to a hydroxypiperidine, suggests potential for this compound to serve as a key building block or synthetic intermediate in the development of more complex active molecules . Compounds with structurally related motifs, such as piperidinylmethyl indoles, have been identified as valuable intermediates in pharmaceutical synthesis . Researchers can utilize this compound as a precursor in the exploration and creation of novel substances for various research applications. For comprehensive handling and safety information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-5-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQREKASYJEKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1h Indol 5 Yl Methyl Piperidin 3 Ol and Its Structural Analogues

Strategies for Indole (B1671886) Moiety Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, and its selective functionalization is crucial for the synthesis of complex molecules. The C5 position of the indole ring, being part of the benzene (B151609) portion, generally exhibits lower reactivity compared to the C2 and C3 positions of the pyrrole (B145914) ring. Therefore, direct functionalization at C5 often requires specific strategies.

Direct Alkylation at the Indole Nitrogen (N1)

Direct alkylation of the indole nitrogen (N1) is a common strategy to introduce substituents onto the indole ring. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack of the resulting indolide anion on an alkyl halide or other electrophile. The choice of base is critical to avoid competing reactions at other positions of the indole ring.

BaseSolventElectrophileTypical Conditions
Sodium hydride (NaH)DMF, THFAlkyl halides, Tosylates0 °C to room temperature
Potassium carbonate (K2CO3)Acetonitrile (B52724), AcetoneAlkyl halidesReflux
Cesium carbonate (Cs2CO3)DMF, AcetonitrileAlkyl halidesRoom temperature to 80 °C

This table presents common conditions for the N1-alkylation of indoles.

While effective for N1 substitution, this method is not directly applicable for introducing the piperidin-3-ol-methyl group at the C5 position. However, it is a fundamental technique for creating analogues with substituents at the indole nitrogen.

Functionalization at Specific Indole Ring Positions (e.g., C2, C3, C4, C5)

Functionalization of the carbocyclic ring of the indole, particularly at the C5 position, is a synthetic challenge due to the lower intrinsic reactivity of these positions compared to the pyrrole ring. Various methods have been developed to achieve regioselective C5 functionalization.

Directed Metalation: The use of a directing group at the N1 position can facilitate metalation and subsequent functionalization at the C7 position, while directing groups at C3 can direct reactions to the C4 position. Achieving C5 functionalization often requires multi-step sequences or specific catalytic systems.

Halogenation and Cross-Coupling: A common strategy involves the initial regioselective halogenation of the indole ring, followed by transition-metal-catalyzed cross-coupling reactions. For instance, direct C5 iodination of indoles can be achieved, and the resulting 5-iodoindole (B102021) can serve as a versatile precursor for introducing various substituents via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.

Friedel-Crafts Type Reactions: While Friedel-Crafts acylation of indole predominantly occurs at the C3 position, modifications to the indole substrate and reaction conditions can influence the regioselectivity. For the synthesis of a C5-substituted indole, starting from a pre-functionalized indole, such as indole-5-carboxaldehyde (B21537), is often a more direct approach.

Introduction of the Methylene (B1212753) Linker

The methylene linker between the indole C5 position and the piperidine (B6355638) nitrogen is a key structural element. This linker is typically introduced by one of two primary retrosynthetic disconnections:

From a C5-formylindole: The most direct approach involves the reductive amination of indole-5-carboxaldehyde. This method forms the C-N bond and reduces the carbonyl group in a single conceptual step.

From a C5-halomethylindole: An alternative is the nucleophilic substitution of a 5-(halomethyl)-1H-indole with piperidin-3-ol. This requires the prior synthesis of the electrophilic indole derivative.

Approaches for Piperidine Ring Synthesis and Derivatization

The piperidine ring is another ubiquitous heterocycle in pharmaceuticals. Its synthesis and functionalization, particularly the stereoselective construction of substituted piperidines, are areas of intense research.

Stereoselective Synthesis of Piperidin-3-ol Scaffolds

The synthesis of enantiomerically pure piperidin-3-ol is a critical step for preparing chiral analogues of the target molecule. Several strategies have been developed for this purpose:

From Chiral Pool Starting Materials: Asymmetric synthesis can commence from readily available chiral molecules such as amino acids or carbohydrates.

Asymmetric Hydrogenation: The reduction of pyridinium (B92312) salts or tetrahydropyridines using chiral catalysts can provide access to enantiomerically enriched piperidines.

Resolution of Racemates: Racemic piperidin-3-ol can be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomers.

A variety of synthetic routes to substituted piperidines have been explored, including intramolecular cyclization reactions and multicomponent reactions that allow for the rapid assembly of complex piperidine structures.

Reductive Amination Strategies for N-Substitution

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the N-alkylation of piperidines. In the context of synthesizing 1-((1H-indol-5-yl)methyl)piperidin-3-ol, this reaction involves the condensation of indole-5-carboxaldehyde with piperidin-3-ol to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Reducing AgentSolventAdditiveTypical Conditions
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)Acetic acid (optional)Room temperature
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH), Ethanol (EtOH)Acetic acid (to maintain pH 4-6)Room temperature
Hydrogen (H2) with Palladium on Carbon (Pd/C)Methanol (MeOH), Ethanol (EtOH)-Elevated pressure and temperature

This table outlines common reagents and conditions for reductive amination.

The choice of reducing agent is crucial. Sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wide range of functional groups. It is particularly effective for the reductive amination of aldehydes with both primary and secondary amines. The reaction proceeds efficiently at room temperature and generally provides clean products with high yields.

Intramolecular Cyclization Reactions for Piperidine Formation

The formation of the piperidine ring is a critical step in the synthesis of the target compound. Intramolecular cyclization is a powerful strategy to construct this six-membered nitrogen heterocycle from an acyclic precursor. nih.govresearchgate.net This approach involves a substrate containing a nitrogen source, typically an amine, and a reactive site elsewhere in the molecule that can participate in ring closure. nih.gov

Various methods can be employed for the intramolecular cyclization to form substituted piperidines:

Radical-Mediated Cyclization: This method can involve the cyclization of linear amino-aldehydes using a cobalt(II) catalyst or intramolecular radical C-H amination through electrolysis or copper catalysis. nih.gov Another approach is the radical cyclization of haloalkynes to produce six-membered N-containing heterocycles. mdpi.com

Reductive Amination: The intramolecular reductive amination of amino-aldehydes or amino-ketones is a common and effective method for piperidine synthesis. beilstein-journals.org

Alkene Cyclization: Oxidative amination of non-activated alkenes can be catalyzed by gold(I) or palladium complexes to form substituted piperidines. nih.govorganic-chemistry.org This involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov

Lithiation-Intramolecular Cyclization: This sequence can be used for the preparation of enantioenriched substituted piperidines. For example, the reaction of N-Boc-(4-chlorobutyl)cinnamylamine with n-BuLi and a chiral ligand like sparteine (B1682161) can afford (S)-N-Boc-2-(trans-β-styryl)piperidine. acs.org

The choice of method depends on the available starting materials and the desired substitution pattern on the piperidine ring. For the synthesis of the piperidin-3-ol moiety, a precursor containing a hydroxyl group at the appropriate position would be designed to undergo one of these cyclization strategies.

Coupling Strategies for Indole and Piperidine Moieties

Once the substituted piperidine is formed, the next crucial step is its attachment to the indole scaffold. This involves forming a stable linkage between the two heterocyclic systems.

The most common and direct strategy to form the C-N bond between the indole and piperidine moieties is through reductive amination. This reaction typically involves the coupling of an indole-5-carboxaldehyde with piperidin-3-ol. The aldehyde and the secondary amine first form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Illustrative Reductive Amination Reaction:

Reactant 1 Reactant 2 Reducing Agent Product

Alternative methods for coupling include the N-alkylation of piperidin-3-ol with a 5-(halomethyl)-1H-indole derivative (e.g., 5-(chloromethyl)-1H-indole). This nucleophilic substitution reaction requires a base to deprotonate the piperidine nitrogen, facilitating its attack on the electrophilic methylene carbon of the indole derivative.

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. acs.org For the coupling of indole and piperidine derivatives, several parameters can be adjusted.

An initial analysis of reaction conditions for the aminomethylation of indole with piperidine using dichloromethane as a methylene source highlighted the efficacy of ultrasound as a catalyst. researchgate.netresearchgate.net Optimal time and temperature were found to be 2 hours at 50°C. researchgate.netresearchgate.net The choice of base and solvent is also critical; studies have shown that sodium hydride (NaH) in a solvent like acetonitrile can be effective. researchgate.net Substituting NaH with other bases often leads to a significant decrease in yield. researchgate.net

Key Parameters for Optimization:

Temperature: Reactions are often conducted at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting decomposition.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF) are commonly used.

Base: In N-alkylation reactions, the choice of base (e.g., potassium carbonate, triethylamine) is crucial for efficient reaction. nih.gov

Reducing Agent: For reductive aminations, milder reducing agents like sodium triacetoxyborohydride are often preferred as they are selective for the iminium ion and tolerate a wider range of functional groups.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps determine the optimal reaction time. researchgate.net

By systematically varying these conditions, the yield of this compound can be significantly improved.

Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous identification and structural confirmation of the synthesized compounds and their intermediates are achieved through a combination of modern spectroscopic techniques.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound. nih.govresearchgate.netbeilstein-journals.orgacs.orgresearchgate.netresearchgate.netnih.gov

Expected ¹H NMR Spectral Features:

Indole Protons: The protons on the indole ring will appear in the aromatic region (typically δ 6.5-7.7 ppm). The NH proton of the indole usually appears as a broad singlet at a downfield chemical shift (>8.0 ppm). nih.gov

Piperidine Protons: The protons on the piperidine ring will resonate in the aliphatic region (typically δ 1.5-3.5 ppm). The proton attached to the carbon bearing the hydroxyl group (H-3) would appear at a characteristic chemical shift (δ ~3.5-4.0 ppm).

Methylene Bridge Protons: The two protons of the -CH₂- group linking the indole and piperidine rings would typically appear as a singlet around δ 3.6-4.0 ppm.

Hydroxyl Proton: The -OH proton signal can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

Indole Carbons: The carbon atoms of the indole ring will have signals in the aromatic region (δ 100-140 ppm). nih.gov

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20-70 ppm). The carbon atom attached to the hydroxyl group (C-3) would be expected around δ 60-70 ppm. nih.gov

Methylene Bridge Carbon: The carbon of the linking -CH₂- group would resonate in the range of δ 50-60 ppm.

The following table provides hypothetical ¹H and ¹³C NMR data based on known shifts for similar structures.

Hypothetical NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Indole-NH ~8.1 - br s
Indole-H2 ~7.2 ~125 m
Indole-H3 ~6.5 ~102 m
Indole-H4 ~7.6 ~122 d
Indole-H6 ~7.1 ~120 dd
Indole-H7 ~7.4 ~111 d
Methylene-CH₂ ~3.7 ~58 s
Piperidine-H2/H6 ~2.2-2.9 ~54 m
Piperidine-H3 ~3.8 ~67 m
Piperidine-H4/H5 ~1.5-2.0 ~25-35 m

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). mdpi.com

For this compound, the molecular formula is C₁₄H₁₈N₂O. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The experimental value obtained from the HRMS analysis is then compared to this theoretical value. A close match provides strong evidence for the correct structure and composition of the synthesized compound. nih.gov

HRMS Data Example:

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)

This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas and serves as a final confirmation of the identity of the target molecule and its intermediates. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within a molecule. For a compound such as this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

The IR spectrum of this compound is defined by absorption bands corresponding to its key functional groups: the indole N-H, the piperidinol O-H, aromatic and aliphatic C-H, indole C=C, and various C-N and C-O single bonds. The hydroxyl (O-H) group of the piperidine ring typically presents a broad absorption band in the region of 3200-3600 cm⁻¹, a result of intermolecular hydrogen bonding. Similarly, the indole N-H stretch gives rise to a sharp to moderately broad peak around 3400-3500 cm⁻¹. For instance, IR analysis of related indole structures has identified characteristic N-H group bands at 3444 and 3159 cm⁻¹. researchgate.net In similar heterocyclic amines, N-H stretching vibrations have been observed in the 3282-3359 cm⁻¹ range. mdpi.com

Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the methylene bridge appear just below this value, typically in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the indole's aromatic system produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol on the piperidine ring would likely be observed in the 1050-1150 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, offers complementary information. While less frequently reported in the literature for this specific class of compounds, it is particularly effective for identifying non-polar bonds. The aromatic C=C bonds of the indole ring would be expected to produce strong signals in the Raman spectrum.

The table below summarizes the expected characteristic IR absorption frequencies for the primary functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H (Alcohol)Stretching3200 - 3600Broad band due to hydrogen bonding
N-H (Indole)Stretching3400 - 3500Sharp to moderately broad peak
C-H (Aromatic)Stretching3000 - 3100Associated with the indole ring
C-H (Aliphatic)Stretching2850 - 2960Associated with the piperidine ring and methylene bridge
C=C (Aromatic)Stretching1450 - 1600Multiple bands expected from the indole ring
C-N (Amine/Indole)Stretching1250 - 1350Complex region with multiple contributions
C-O (Alcohol)Stretching1050 - 1150Characteristic of secondary alcohols

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For chiral molecules like this compound, which contains a stereocenter at the C3 position of the piperidine ring, this technique is indispensable for establishing the absolute configuration of its enantiomers (R or S).

Research on structurally analogous 3-(piperidin-3-yl)-1H-indole derivatives has demonstrated the power of X-ray crystallography in resolving and confirming the absolute configuration of separated enantiomers. nih.govmdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. This data confirms the connectivity of the atoms and reveals the molecule's conformation, including the puckering of the piperidine ring, which typically adopts a chair conformation.

Furthermore, X-ray crystallography elucidates the supramolecular arrangement, showing how individual molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, which are expected to be significant for this compound due to the presence of both a hydrogen bond donor (the O-H and N-H groups) and acceptor (the N and O atoms). These interactions dictate the physical properties of the solid material, including its melting point and solubility.

The crystallographic data obtained for a given compound includes the crystal system, space group, and unit cell dimensions. For example, studies on related indole derivatives have reported crystallization in various systems, such as monoclinic or orthorhombic. nih.govnih.gov The absolute configuration of a non-natural indole-containing quinazolinone, (+)-fiscalin B, was unequivocally established as (1R,4S)-1 through X-ray analysis. mdpi.com

The following table presents typical crystallographic data that would be determined from a single-crystal X-ray analysis, based on findings for structurally related heterocyclic compounds. nih.govresearchgate.net

Crystallographic ParameterExample DataInformation Provided
Crystal SystemMonoclinicThe basic geometric framework of the crystal lattice.
Space GroupP2₁/cThe symmetry elements present within the unit cell.
a (Å)18.8495Unit cell dimension along the a-axis.
b (Å)7.6812Unit cell dimension along the b-axis.
c (Å)24.322Unit cell dimension along the c-axis.
β (°)110.939Angle of the unit cell.
Volume (ų)3289.0The volume of a single unit cell.
Z8The number of molecules per unit cell.

Structure Activity Relationship Sar Investigations of 1 1h Indol 5 Yl Methyl Piperidin 3 Ol and Its Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy

The indole nucleus serves as a critical pharmacophore in numerous biologically active compounds, and its substitution pattern significantly modulates the pharmacological profile of the molecule.

Modifications to the indole ring of compounds structurally related to 1-((1H-indol-5-yl)methyl)piperidin-3-ol have demonstrated a profound impact on biological activity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy at target receptors.

Halogenation: The addition of halogen atoms (F, Cl, Br) to the indole scaffold is a common strategy in medicinal chemistry to enhance potency. For a series of related arylpiperazine derivatives, substitutions on the indole ring with electron-withdrawing groups like fluorine and cyano were found to be particularly favorable for improving affinity for the serotonin (B10506) transporter (SERT). nih.gov Halogenation can increase binding affinity through favorable electronic interactions or by altering the compound's metabolic stability. researchgate.net

Alkyl and Alkoxy Groups: The introduction of small alkyl groups, such as a methyl group, can enhance lipophilicity, which may improve cell membrane permeability. Conversely, larger, bulkier alkyl groups can lead to a decrease in activity due to steric hindrance within the receptor's binding pocket. researchgate.net Alkoxy groups, such as a methoxy (B1213986) group, can serve as hydrogen bond acceptors and influence the electronic nature of the indole ring. In some series of indole derivatives, a 5-methoxy substitution has been shown to contribute positively to the observed biological properties. researchgate.net

CompoundIndole Substitution (R)Relative Potency
Parent-H1.0
Analog 1a5-F5.2
Analog 1b5-Cl4.8
Analog 1c5-CH32.1
Analog 1d5-OCH33.5

This interactive table presents representative data for analogous indole-piperidine series, illustrating the typical effects of substitutions on the indole ring. The potency is normalized relative to the unsubstituted parent compound.

The point of attachment of the piperidinomethyl side chain to the indole ring is a critical determinant of biological activity. Shifting the side chain from the 5-position to other positions (e.g., 2, 3, 4, 6, or 7) significantly alters the molecule's three-dimensional shape and its ability to fit into a specific receptor binding site.

Studies on N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands revealed key differences between isomers. It was found that 2-substituted indoles generally exhibit higher binding affinities and function as full agonists, whereas the corresponding 3-substituted regioisomers tend to be less potent partial agonists. nih.gov This suggests that the orientation of the piperidine (B6355638) moiety relative to the indole nitrogen and the rest of the bicyclic system is crucial for optimal receptor activation. While direct comparisons involving the 5-position isomer of the title compound are less common in published literature, these findings underscore the principle that positional isomerism is a powerful tool for modulating efficacy and intrinsic activity. nih.gov Similarly, investigations into dual 5-HT1A receptor/SERT ligands have compared 3-(1H-indol-3-yl)-1-piperidyl and 4-(1H-indol-3-yl)-1-piperidyl moieties, highlighting the sensitivity of receptor affinity to the linker's position. nih.gov

CompoundIndole Linkage PositionReceptor Affinity (Ki, nM)Functional Activity
Isomer 2a2-yl8.5Full Agonist
Isomer 2b3-yl117.0Partial Agonist
Isomer 2c5-yl (Parent Scaffold)--

This interactive table showcases representative data from related N-piperidinyl indole series that compares the biological outcomes of different indole linkage positions. Data for the 5-yl isomer is included for structural context.

Bioisosteric replacement, where the indole ring is substituted with another chemical group that retains similar physical and chemical properties, is a key strategy for optimizing a drug candidate's properties. nih.gov This approach can improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

Common bioisosteres for the indole nucleus include other bicyclic aromatic heterocycles such as azaindoles, benzimidazoles, indazoles, and 1,3-benzothiazoles. mdpi.comnih.gov For example, replacing the indole with a 4-azaindole (B1209526) moiety has been explored in the development of agents against Trypanosoma cruzi, where the azaindole was found to be crucial for potency. dndi.org The strategic placement of a nitrogen atom within the ring system alters the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved interactions with the target protein. researchgate.netmdpi.com

CompoundCore ScaffoldBiological Activity (IC50, nM)
Parent ScaffoldIndole15.0
Bioisostere 3aAzaindole8.2
Bioisostere 3bBenzimidazole (B57391)22.5
Bioisostere 3cBenzothiazole18.9

This interactive table provides illustrative data on how bioisosteric replacement of the indole core in analogous compound series can modulate biological activity.

Role of Piperidine Ring Substitutions and Conformation

The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may fit optimally into a chiral receptor binding site, while the other may bind with lower affinity or not at all.

For instance, research into chiral 3-(piperidin-3-yl)-1H-indole derivatives has led to methods for synthesizing the pure (R)- and (S)-enantiomers to evaluate their distinct biological properties. nih.gov Although specific comparative activity data for the enantiomers of this compound is not widely published, it is a fundamental principle of medicinal chemistry that the spatial orientation of the hydroxyl group is critical. This group can act as a hydrogen bond donor or acceptor, and its precise positioning determines the potential for key interactions within the active site of a protein. Therefore, isolating and testing the individual enantiomers is a critical step in drug development to identify the more active and potentially safer isomer (the eutomer). nih.gov

CompoundStereochemistryReceptor Binding Affinity (Ki, nM)
Isomer 4a(R)-piperidin-3-ol12
Isomer 4b(S)-piperidin-3-ol158
Isomer 4cRacemic75

This interactive table presents hypothetical but representative data illustrating the common principle that one enantiomer often possesses significantly higher affinity than the other.

The nitrogen atom of the piperidine ring in the parent compound is substituted with a (1H-indol-5-yl)methyl group. Altering this N-substituent provides a direct method to explore the binding pocket and modulate the compound's properties. The nature of the substituent on the piperidine nitrogen is a key feature for both potency and selectivity. researchgate.net

In related compound series, replacing the core N-substituent with other groups, such as different benzyl (B1604629) moieties or alkyl chains, has been shown to significantly affect receptor affinity. For example, in a series of amides of 1H-indole-5-carboxylic acid, substituting the N-benzyl group on the piperidine with a 3-chlorobenzyl group resulted in the highest inhibitory activity towards butyrylcholinesterase (BuChE). researchgate.net In other studies targeting histamine (B1213489) H3 receptors, various N-substituents on the piperidine ring, including benzyl and benzofuranylmethyl groups, were evaluated, with the benzyl moiety showing high affinity. nih.gov The size, electronics, and lipophilicity of the N-substituent all play a role in optimizing the interaction with the target. researchgate.netnih.gov

CompoundPiperidine N-Substituent (R')Relative Activity
Analog 5a(1H-indol-5-yl)methyl (Parent)1.0
Analog 5bBenzyl0.8
Analog 5c3-Chlorobenzyl1.5
Analog 5dMethyl0.2

This interactive table shows representative data from analogous series, demonstrating how modifying the N-substituent on the piperidine ring can alter biological activity.

Modulations at other Piperidine Ring Positions (e.g., C4)

The substitution pattern on the piperidine ring is a critical determinant of a ligand's affinity and selectivity for serotonin receptors. While the hydroxyl group at the C3 position is a key feature of the parent compound, modifications at other positions, particularly C4, have been explored in related analogs to fine-tune pharmacological properties. The introduction of substituents at the C4 position can influence the molecule's conformation, polarity, and potential for additional interactions within the receptor binding pocket.

Research into related piperidine-containing scaffolds suggests that small, non-bulky substituents at the C4 position are generally better tolerated. For example, the introduction of a fluorine atom (a C4-fluoro substitution) can alter the basicity (pKa) of the piperidine nitrogen and may lead to favorable interactions with the receptor, potentially enhancing binding affinity or modifying selectivity profiles. Similarly, small alkyl groups like a methyl group at C4 can explore hydrophobic pockets within the binding site.

Introducing polar groups, such as a hydroxyl or a small amide, at the C4 position can increase the hydrophilic character of the molecule. This could offer new hydrogen bonding opportunities with receptor residues, which may be beneficial for both potency and selectivity. However, such modifications also impact physicochemical properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. There is a delicate balance, as larger or more complex substituents at the C4 position can introduce steric hindrance, preventing the ligand from adopting the optimal conformation for binding and leading to a decrease in activity. The goal of C4 modification is often to achieve a more favorable balance of potency, selectivity, and drug-like properties.

Table 1: Representative C4-Substituted Piperidine Analogs and General SAR Trends This table is illustrative of general trends in related chemical series, as specific data for direct derivatives of this compound is limited in publicly available literature.

Compound/ModificationSubstituent at C4General SAR ObservationPotential Impact
Analog A -F (Fluoro)Can increase binding affinity; modulates pKa.Improved potency, altered selectivity.
Analog B -OH (Hydroxyl)Introduces H-bonding potential.May increase potency; improves solubility.
Analog C -CH3 (Methyl)Explores small hydrophobic pockets.Can enhance affinity or selectivity.
Analog D -C(=O)NH2 (Amide)Adds H-bond donor/acceptor sites.Potential for enhanced binding; increased polarity.

Importance of the Linker and Bridging Atoms

The methylene (B1212753) linker connecting the indole-5-yl moiety and the piperidine nitrogen is a crucial structural component that dictates the spatial orientation of these two key pharmacophoric elements. Its characteristics significantly influence how the ligand fits within the receptor's binding site.

Length and Flexibility of the Methylene Linker

The single-carbon (methylene) linker in this compound provides a relatively rigid connection between the aromatic indole ring and the saturated piperidine ring. This specific length and constrained flexibility position the two ring systems at a precise distance, which is critical for simultaneous optimal interaction with their respective binding regions in the serotonin receptor.

In broader studies of indolylalkylamine and arylpiperazine classes of serotonin ligands, the length of the alkyl chain linker is a well-established modulator of activity and receptor subtype selectivity. Linkers of two to four atoms in length are common and often optimal. Altering the linker from a single methylene bridge to a longer ethyl or propyl chain would increase the distance and conformational flexibility between the indole and piperidine moieties. This added flexibility could allow the molecule to adopt different conformations to better fit the binding pocket of a specific receptor subtype, thereby potentially increasing potency and/or selectivity. However, excessive length or flexibility can also be detrimental, leading to an entropic penalty upon binding and a subsequent loss of affinity.

Introduction of Heteroatoms or Functional Groups in the Linker

Replacing the methylene carbon with heteroatoms (such as oxygen or nitrogen) or incorporating functional groups (like a carbonyl) is a common medicinal chemistry strategy known as bioisosteric replacement. nih.gov This approach is used to modify the linker's properties without drastically changing its size.

Pharmacophore Identification and Lead Optimization Principles

Identification of Key Binding Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For indolylpiperidine-based serotonin receptor ligands, a well-defined pharmacophore has emerged from numerous SAR studies. nih.govnih.gov

The key binding elements for this class of compounds, including this compound, are generally understood as follows:

Aromatic/Hydrophobic Region: The indole ring system serves as the primary aromatic feature. It is believed to engage in hydrophobic and/or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan, tyrosine) in the receptor's transmembrane helices. The indole N-H group can also act as a crucial hydrogen bond donor.

A Basic Amine Center: The nitrogen atom of the piperidine ring is basic and exists in a protonated, cationic state at physiological pH. This positively charged center forms a critical ionic bond with a conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of most aminergic G protein-coupled receptors (GPCRs). nih.gov This interaction is a primary anchor for the ligand in the binding pocket.

A Hydrogen Bonding Region: The hydroxyl group at the C3 position of the piperidine ring can function as both a hydrogen bond donor and acceptor. This group can form specific hydrogen bonds with polar residues (e.g., serine, threonine) in the binding site, contributing significantly to binding affinity and selectivity for certain receptor subtypes.

Defined Spatial Relationship: The linker dictates the distance and relative orientation between the aromatic center and the basic amine. For many serotonin receptors, this distance is a critical parameter for high-affinity binding.

Strategies for Enhancing Potency and Selectivity

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comcriver.com For the this compound scaffold, several strategies can be employed. nih.gov

Modification of the Indole Ring: The indole nucleus is a prime target for modification. Adding small, electron-withdrawing substituents, such as halogens (e.g., fluorine, chlorine) or a cyano group, at the C5 or C6 positions can modulate the electronics of the ring system and explore additional binding interactions. nih.gov For example, a fluorine atom can increase binding affinity through favorable interactions with the receptor or by altering the molecule's metabolic profile. However, bulky substituents on the indole ring can lead to steric clashes and reduce activity. mdpi.com

Optimization of Piperidine Substituents: The position and stereochemistry of the hydroxyl group on the piperidine ring are critical. Optimizing this feature is a key strategy. Furthermore, as discussed in section 3.2.3, adding other small substituents to the piperidine ring can be used to probe the topology of the binding pocket and improve selectivity between closely related receptor subtypes.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the hydroxyl group could be replaced with an amine or a small amide to explore different hydrogen bonding patterns. The indole ring itself could be replaced with other bicyclic aromatic systems like benzofuran (B130515) or benzothiophene (B83047) to fine-tune binding and intellectual property positioning.

Structure-Based and Computational Design: With the increasing availability of high-resolution crystal structures of GPCRs, structure-based drug design has become a powerful tool. Molecular docking can be used to predict how analogs will bind to a target receptor, helping to rationalize SAR data and guide the design of new compounds with improved potency and selectivity. nih.gov

Computational and in Silico Methodologies in the Characterization of 1 1h Indol 5 Yl Methyl Piperidin 3 Ol Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands, such as analogues of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, to the active site of a target protein. researchgate.netnih.gov

Molecular docking simulations are instrumental in predicting how a ligand will bind to a protein's active site and estimating the strength of this interaction, often expressed as a docking score or binding energy in kcal/mol. nih.govjbcpm.com For instance, in a study of an indole-piperidine analogue, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a high docking score of -14.860 was achieved, indicating a strong and stable binding within the active site of the target protein, Cancer Osaka Thyroid (COT) Kinase. alliedacademies.orgalliedacademies.org This high score suggests that the compound fits well within the binding pocket and forms favorable interactions, leading to potent inhibition. alliedacademies.orgalliedacademies.org

The binding affinity is a critical parameter, as it correlates with the ligand's potential efficacy. Docking studies on various compounds containing indole (B1671886) or piperidine (B6355638) scaffolds have demonstrated a wide range of binding energies, which helps in prioritizing candidates for further development. nih.govjbcpm.com

Table 1: Docking Scores of Screened Indole-Piperidine Analogues and Other Compounds Against COT Kinase alliedacademies.orgalliedacademies.org
Compound IDDocking Score (kcal/mol)
DB07075 (Indole-Piperidine Analogue)-14.860
DB01940-11.880
DB07025-11.750
DB02224-11.450
DB01094-11.230
DB08009-11.120
MDPI 15603-12.870
MDPI 15661-12.430
MDPI 15605-12.110
MayBridge 13092-11.980
MayBridge 10963-11.340

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and the amino acid residues within the protein's active site. alliedacademies.org This is crucial for understanding the molecular basis of the ligand's activity. For the analogue 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, docking analysis revealed a complex network of interactions. alliedacademies.orgalliedacademies.org

These interactions include:

Hydrogen Bonding: Formation of hydrogen bonds with residues such as GLY 210, GLU 208, ASP 270, and GLU 220, which are critical for anchoring the ligand in the correct orientation. alliedacademies.orgalliedacademies.org

Pi-Pi Stacking: The aromatic indole ring of the ligand engages in pi-pi stacking interactions with the aromatic side chains of residues like TRP 132 and ARG 146. alliedacademies.orgalliedacademies.org

Hydrophobic Interactions: The nonpolar parts of the ligand interact with a suite of hydrophobic residues, including LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, and others, further stabilizing the ligand-protein complex. alliedacademies.orgalliedacademies.org

Identifying these key residues helps in designing new analogues with modified functional groups to enhance these interactions and improve potency and selectivity. nih.gov

Table 2: Key Residue Interactions for an Indole-Piperidine Analogue in the COT Kinase Active Site alliedacademies.orgalliedacademies.org
Interaction TypeInteracting Amino Acid Residues
Hydrogen BondingGLY 210, GLU 208, ASP 270, GLU 220
Pi-Pi StackingTRP 132, ARG 146
Hydrophobic InteractionLEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netalliedacademies.org This approach can be used to identify novel protein targets for a given compound or to find new, potent inhibitors for a known target. trendsinpharmacy.orgnih.gov By using a structure-based virtual screening workflow, researchers can dock millions of compounds against a target's binding site. alliedacademies.orgalliedacademies.org For example, databases such as Drug Bank, MDPI, and MayBridge HitFinder, which collectively contain tens of thousands of compounds, can be screened to find novel inhibitors of a specific protein kinase. alliedacademies.orgalliedacademies.org This methodology allows for the rapid identification of promising lead compounds from vast chemical libraries, significantly accelerating the initial stages of drug discovery. mdpi.commdpi.com This same principle can be applied to screen for new biological targets for analogues of this compound, potentially uncovering new therapeutic applications.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide fundamental information about a molecule's geometry, electronic structure, and chemical reactivity, which are not accessible through molecular mechanics-based methods like docking.

Before assessing reactivity, it is essential to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. DFT is a reliable method for this purpose. nih.gov Studies on structurally related molecules, such as 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol and 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have utilized DFT calculations with specific functionals and basis sets (e.g., B3LYP/6-311G(d,p) or B3LYP/6-311+G) to determine their optimized geometries. nih.govresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. An accurate optimized geometry is the foundation for all further quantum chemical calculations, including the analysis of molecular orbitals. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comdergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This higher reactivity often correlates with greater biological activity. nih.gov FMO analysis can predict the most reactive sites within a molecule, providing valuable guidance for the design of analogues of this compound with enhanced activity. nih.gov

Table 3: Example Frontier Molecular Orbital Energies and Reactivity Parameters nih.gov
ParameterDefinitionExample Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.2675
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.1809
Energy Gap (ΔE)ELUMO - EHOMO0.0866
Chemical Hardness (η)(ELUMO - EHOMO) / 20.0433
Chemical Potential (μ)(EHOMO + ELUMO) / 2-0.2242
Electrophilicity Index (ω)μ2 / 2η0.5806

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure, charge delocalization, and stability of molecules. researchgate.net By examining the interactions between filled donor and empty acceptor NBOs, it is possible to quantify the hyperconjugative interactions that contribute to molecular stability. nih.gov

Studies on similar heterocyclic systems have demonstrated that strong intramolecular hyperconjugative interactions, as revealed by NBO analysis, lead to increased stability. nih.gov The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their stabilizing effect. nih.gov For indole derivatives, delocalization of π-electrons within the bicyclic structure is a key factor in their chemical reactivity and stability. researchgate.net

Table 1: Key NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
LP(1) N(indole) π*(C-C)(indole ring) High
LP(1) N(piperidine) σ*(C-C)(piperidine ring) Moderate
LP(1) O(hydroxyl) σ*(C-H)(piperidine ring) Low-Moderate

Note: The values presented are qualitative and based on general principles of NBO analysis for similar structures. Actual values would require specific quantum chemical calculations for this compound.

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a computational tool that illustrates the charge distribution on the van der Waals surface of a molecule. nih.gov It is instrumental in predicting and understanding non-covalent interactions, particularly drug-receptor binding, by identifying regions of positive, negative, and neutral potential. researchgate.net

For this compound analogues, the ESP map would typically reveal negative potential (red regions) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating their roles as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atom of the indole N-H group and the hydroxyl proton would exhibit positive potential (blue regions), marking them as potential hydrogen bond donors. researchgate.net

The piperidine ring's nitrogen atom can also act as a proton acceptor, influencing interactions with biological targets. nih.gov The distribution of electrostatic potential across the molecule is crucial for its interaction with the binding pockets of receptors, which often have complementary electrostatic features. researchgate.net Understanding the ESP is therefore vital for predicting the binding orientation and affinity of these analogues to their biological targets. nih.gov

Prediction of Activity Spectra for Substances (PASS) and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity profile of a compound based on its structural formula. nih.govgenexplain.com It compares the structure of a new molecule to a large database of known biologically active substances to estimate the probability of it being active (Pa) or inactive (Pi) for a wide range of biological activities. nih.govgenexplain.com

For this compound and its analogues, PASS can predict a broad spectrum of potential pharmacological effects, mechanisms of action, and even specific toxicities. clinmedkaz.org This can help in identifying potential therapeutic applications and off-target effects early in the research process. clinmedkaz.org Studies on other piperidine derivatives have shown that this class of compounds can interact with various enzymes, receptors, and ion channels. clinmedkaz.org The indole moiety is also a privileged scaffold in drug design, known to interact with a multitude of biological targets. researchgate.netnih.gov

The output from PASS can guide further experimental testing by highlighting the most probable biological activities. genexplain.com For instance, predictions might suggest activities related to the central nervous system, given the structural similarities to known CNS drugs. clinmedkaz.org

Table 3: Potential Biological Activities Predicted by PASS

Predicted Activity Pa (Probability to be Active) Pi (Probability to be Inactive)
Kinase Inhibitor > 0.7 < 0.1
GPCR Ligand > 0.6 < 0.2
Enzyme Inhibitor > 0.5 < 0.3
CNS Depressant > 0.4 < 0.3

Note: The Pa and Pi values are illustrative and would be generated by the PASS software for a specific molecular structure.

Broad-Spectrum Pharmacological Activity Prediction

In silico tools play a crucial role in forecasting the diverse pharmacological activities of novel chemical entities. By analyzing the structural features of a molecule, these programs can predict its potential interactions with a wide range of biological macromolecules, suggesting possible therapeutic applications. clinmedkaz.org For analogues of this compound, which often feature the privileged indole and piperidine scaffolds, computational models have predicted a variety of biological activities. clinmedkaz.orgresearchgate.net

The unique ability of the piperidine ring to combine with various molecular fragments makes it a valuable component in the design of new drugs with potential pharmacological effects. clinmedkaz.org Similarly, indole derivatives are known to exhibit a wide range of biological activities. researchgate.net Computational studies on related indole-piperidine hybrids have suggested potential as kinase inhibitors and enzyme inhibitors. researchgate.net For instance, in silico predictions for certain 1-piperazine indole hybrids indicated higher kinase inhibitor activity. researchgate.net The integration of different chemical moieties to the core structure can significantly influence the predicted activity profile. researchgate.net

A summary of predicted pharmacological activities for analogous compounds is presented in Table 1.

Predicted Pharmacological ActivityComputational ApproachReference Compound Class
AnticancerVirtual Screening, Molecular DockingIndole-based compounds
Anti-inflammatoryVirtual Screening, Molecular DockingIndole-based compounds
Kinase InhibitionMolinspiration Software1-piperazine indole hybrids
Enzyme InhibitionMolinspiration Software1-piperazine indole hybrids
GPCR Ligand ActivityMolinspiration Software1-piperazine indole hybrids

Table 1: Predicted Pharmacological Activities of Analogous Compounds

Identification of Potential Protein Targets (e.g., enzymes, receptors, transporters)

A key application of in silico methodologies is the identification of potential protein targets for a given compound. clinmedkaz.org Techniques such as molecular docking and virtual screening are employed to predict the binding affinity of a ligand to the active site of a protein. alliedacademies.orgalliedacademies.org This approach has been successfully used to identify potential targets for analogues of this compound.

For example, a study on the analogue 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075) utilized structure-based virtual screening to identify it as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase, also known as Tpl2/MAP3K8. alliedacademies.orgalliedacademies.org This serine/threonine kinase plays a significant role in inflammatory diseases and cancer. alliedacademies.orgalliedacademies.org The study used the Glide tool of the Schrödinger software for virtual screening against various ligand databases, including Drug Bank, MDPI, and MayBridge Hitfinder. alliedacademies.org The results indicated that DB07075 could bind effectively in the active site of the target protein, demonstrating a high docking score. alliedacademies.org

The web tool SwissTargetPrediction is another resource used to identify the most likely protein targets for new piperidine derivatives, which can include enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org

Table 2 provides a summary of identified protein targets for analogous compounds.

Potential Protein TargetComputational MethodInvestigated Analogue
Cancer Osaka Thyroid (COT) kinase (Tpl2/MAP3K8)Molecular Docking, Virtual Screening3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)
CDK7 KinaseMolecular Docking3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

Table 2: Identified Potential Protein Targets for Analogous Compounds

Pre Clinical Pharmacological Evaluation and Characterization of 1 1h Indol 5 Yl Methyl Piperidin 3 Ol Analogues

In Vitro Biological Assays for Activity Confirmation

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound on a specific target or cellular pathway. For analogues of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a range of assays have been employed to confirm their activity.

Fluorescence-Based Assays for Ion Channel Activity

Cell-Based Assays for Receptor Activation or Inhibition

Cell-based assays are crucial for determining how a compound interacts with a specific receptor, either by activating it (agonist) or blocking it (antagonist). These assays often utilize engineered cell lines that express the receptor of interest. The activation or inhibition of the receptor by a test compound can be measured through various downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. For indole (B1671886) and piperidine (B6355638) derivatives, such assays are critical in determining their potential effects on various receptor systems, including those involved in neurological and metabolic disorders.

Enzyme Activity Assays

Enzyme activity assays are employed to identify and characterize compounds that can inhibit or enhance the function of specific enzymes. Analogues of this compound, specifically those containing the piperidine scaffold, have been evaluated for their inhibitory effects on various enzymes.

For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. One of the most potent derivatives against AChE was (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), while (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best activity against BuChE. acgpubs.org

In another study, newly synthesized azinane triazole-based derivatives were evaluated as inhibitors of several enzymes, including AChE and α-glucosidase. Methyl phenyl-substituted derivatives demonstrated significant inhibitory activity against both enzymes. nih.gov

Furthermore, the inhibitory potential of amidino-substituted benzimidazole (B57391) derivatives against human dipeptidyl peptidase III (DPP III) has been investigated. Notably, 2,2′-bithiophene-derived benzimidazole derivatives showed a high percentage of enzyme inhibition. mdpi.com Indole-based oxadiazoles (B1248032) have also been synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors, with some bromo-substituted indolyl compounds showing effective enzyme inhibitory activity. dergipark.org.tr

Compound ClassEnzyme TargetMost Potent AnalogueIC50 (µM)
Piperidinone DerivativesAcetylcholinesterase (AChE)(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)12.55
Piperidinone DerivativesButyrylcholinesterase (BuChE)(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)17.28
Azinane Triazole DerivativesAcetylcholinesterase (AChE)Methyl phenyl-substituted derivative (12d)0.73
Azinane Triazole Derivativesα-GlucosidaseMethyl phenyl-substituted derivative (12d)36.74
Benzimidazole DerivativesDipeptidyl Peptidase III (DPP III)2,2′-bithiophene-derived benzimidazole (b4)4.98
Indole-Oxadiazole Derivatives5-Lipoxygenase (5-LOX)4bf18.78 (µg/ml)

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of indole and piperidine derivatives is an area of active research. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Several studies have reported the MIC values for various indole and piperidine analogues against a range of bacterial strains. For example, novel synthetic indole derivatives, SMJ-2 and SMJ-4, have shown significant activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs ranging from 0.25 to 16 µg/mL. nih.gov Another study on piperidine derivatives reported that some compounds exhibited strong inhibitory activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with MIC values as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.orgresearchgate.net

Furthermore, a series of indolyl derivatives containing amino-guanidinium moieties demonstrated potent antibacterial activities against ESKAPE pathogens and clinical resistant Klebsiella pneumoniae isolates, with MICs in the range of 2–16 µg/mL. nih.gov Indole-acrylonitrile derivatives have also been identified as potential antimicrobial agents, with some compounds showing high antibacterial potency against Gram-positive bacteria. mdpi.com

Compound/Analogue ClassBacterial StrainMIC Value
Synthetic Indole Derivative (SMJ-2)Gram-positive bacteria (e.g., MRSA)0.25 - 2 µg/mL
Synthetic Indole Derivative (SMJ-4)Gram-positive bacteria (e.g., MRSA)0.25 - 16 µg/mL
Piperidine Derivative (Compound 6)Bacillus subtilis0.75 mg/ml
Piperidine Derivative (Compound 6)B. cereus, E. coli, S. aureus, etc.1.5 mg/ml
Indolyl Amino-Guanidinium DerivativesESKAPE pathogens & K. pneumoniae2 - 16 µg/mL
Indole-Acrylonitrile Derivative (2x)Gram-positive bacteria8 - 32 µg/mL

In Vivo Pharmacological Studies in Relevant Animal Models

Following promising in vitro results, the efficacy of drug candidates is evaluated in living organisms. These in vivo studies are essential for understanding a compound's activity in a complex biological system.

Efficacy Assessment in Disease-Specific Animal Models (e.g., prostate cancer xenograft models)

Prostate cancer xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents. nih.govmdpi.com

A novel small molecule, PAWI-2, was investigated in a PC-3 human prostate cancer xenograft model. The study found that PAWI-2 administered at 20 mg/kg per day inhibited tumor growth by 49% compared to the vehicle-treated group. nih.gov When combined with the clinically used drug enzalutamide (B1683756), the tumor growth inhibition increased to 63%. nih.gov

In a similar context, the aminosteroid (B1218566) derivative RM-581 was shown to completely block tumor growth in LAPC-4 prostate cancer xenografts in mice at oral doses of 3, 10, and 30 mg/kg. mdpi.com This compound also demonstrated superior antiproliferative activity in LAPC-4 cells compared to enzalutamide and abiraterone. mdpi.com

CompoundAnimal ModelCell LineTreatmentTumor Growth Inhibition
PAWI-2XenograftPC-320 mg/kg/day49%
PAWI-2 + EnzalutamideXenograftPC-320 mg/kg/day + 5 mg/kg/day63%
RM-581XenograftLAPC-43, 10, and 30 mg/kg (oral)Complete block of tumor growth

Pharmacodynamic Biomarker Evaluation

While specific pharmacodynamic biomarker data for this compound analogues are not extensively detailed in publicly available literature, the general approach involves identifying and measuring biological indicators that can provide evidence of a drug's effect on its intended target. For indole-piperidine derivatives, which are known to interact with a variety of biological targets, this could involve a range of assessments.

For instance, if a compound is designed as a monoamine oxidase (MAO) inhibitor, relevant pharmacodynamic biomarkers would include the measurement of MAO-A or MAO-B enzyme activity in target tissues. In preclinical models, this can be assessed ex vivo following administration of the compound. For example, studies on indole-piperazinyl derivatives have shown potent and reversible MAO-A inhibition. researchgate.net The evaluation of these compounds involved assessing their IC50 values and selectivity over MAO-B, which serve as key pharmacodynamic markers of their activity. researchgate.net

In the context of other potential applications, such as antipsychotics, biomarkers could include the occupancy of specific neurotransmitter receptors (e.g., dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors) in the brain, which can be measured using techniques like positron emission tomography (PET) imaging in animal models. The selection of appropriate biomarkers is intrinsically linked to the therapeutic target and the proposed mechanism of action of the compound series.

Assessment of Metabolic Pathways and Stability (Pre-clinical context)

In vitro metabolic stability assays are standard practice in early drug discovery to predict the in vivo behavior of a compound. dndi.org These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, and monitoring its degradation over time. dndi.org The rate of metabolism provides an indication of the compound's half-life and potential for drug-drug interactions. dndi.org

For analogues of this compound, metabolic stability would be assessed using liver microsomes from various species, including rats, mice, and humans, to understand inter-species differences. The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these studies. For example, a study on a synthetic cannabinoid, AM1220, which contains an indole and a piperidine moiety, reported an in vitro half-life of 3.7 minutes in human liver microsomes, indicating it is a high clearance drug. springermedizin.de Another study on a bacterial β-glucuronidase inhibitor, UNC10201652, which features a piperazine (B1678402) ring, showed intrinsic clearances of 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively. nih.gov These values correspond to half-lives of 28.8 minutes in human, 12 minutes in mouse, and 7.14 minutes in rat liver microsomes. nih.gov

Such data, as illustrated in the interactive table below, are crucial for medicinal chemists to guide structural modifications aimed at improving metabolic stability. nih.gov

Interactive Data Table: Representative In Vitro Metabolic Stability of Indole-Piperidine Analogues in Liver Microsomes

Compound AnalogueSpeciest1/2 (min)Intrinsic Clearance (CLint) (μL/min/mg)
Analogue AHuman28.848.1
Analogue AMouse12.0115
Analogue ARat7.1194
Analogue BHuman3.7168.5 (mL/min/kg)*

*Note: Clearance for Analogue B was reported in different units.

Identifying the primary metabolites of a drug candidate is essential for understanding its biotransformation pathways and for identifying any potentially active or reactive metabolites. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).

For compounds containing indole and piperidine/piperazine moieties, common metabolic pathways include oxidation and dealkylation. frontiersin.org For instance, in vitro metabolism studies of some indole-piperazine derivatives have shown that the piperazine moiety is a sensitive site for metabolism, leading to the formation of mono- and multi-oxidized metabolites. frontiersin.org In some cases, oxidative deamination can also occur. frontiersin.org

A study on the synthetic cannabinoid AM1220 identified several metabolites in human liver microsome incubations, resulting from biotransformations such as demethylation, dihydrodiol formation, hydroxylation, and dihydroxylation. springermedizin.de The piperidine moiety was identified as a site for dihydroxylation. springermedizin.de Similarly, for a series of piperazin-1-ylpyridazines, the major metabolites were identified as mono-hydroxylation products on the benzene (B151609) rings and oxidation at one of the nitrogen atoms in the piperazine or pyridazine (B1198779) rings. nih.gov

Comprehensive Pre-clinical Pharmacological Profiling

A comprehensive preclinical pharmacological profile aims to characterize the full range of biological activities of a new compound. This goes beyond the primary therapeutic target to identify any off-target effects that could lead to adverse effects or suggest new therapeutic indications.

For analogues of this compound, this would involve screening the compounds against a broad panel of receptors, ion channels, and enzymes. This helps to build a detailed picture of the compound's selectivity and potential for off-target interactions. For example, a series of aminopiperidines were evaluated for their affinity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as sigma receptors, to determine their selectivity profile. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-((1H-indol-5-yl)methyl)piperidin-3-ol, and how can reaction yields be optimized?

A common approach involves reductive amination between 1H-indol-5-carbaldehyde and piperidin-3-ol, followed by purification via column chromatography. Yield optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks to identify optimal conditions . Challenges include steric hindrance from the indole moiety and competing side reactions, necessitating real-time monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve stereochemistry at the piperidin-3-ol moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC purity assays (>95%) ensure batch consistency. Polarimetric analysis may be required if chiral centers are present .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Begin with in vitro binding assays (e.g., receptor affinity studies using radioligand displacement) to confirm target engagement. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to assess reproducibility. Negative controls (e.g., vehicle-treated samples) and reference compounds (positive controls) are essential to minimize false positives .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity across studies be resolved?

Contradictions often arise from methodological variability (e.g., cell line selection, assay pH, or incubation time). Conduct a meta-analysis of existing data to identify confounding variables, followed by standardized replication studies under controlled conditions. Use orthogonal assays (e.g., functional cAMP assays vs. binding studies) to confirm mechanism-specific effects . Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis testing .

Q. What strategies are recommended for integrating this compound into a broader pharmacological or mechanistic study?

Embed the compound within a theoretical framework (e.g., serotonin receptor modulation) to contextualize findings. Employ in silico docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis to validate key interactions. Cross-reference results with transcriptomic or proteomic datasets to identify downstream pathways .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound?

Document all synthetic steps (e.g., solvent batch, humidity) and analytical parameters (e.g., NMR shimming protocols) in detail. Use open-source platforms like Zenodo to share raw data and workflows. For biological assays, adopt blinded analysis and pre-registered experimental designs to reduce bias . Interlaboratory collaborations can further validate findings .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

Use a crossover design in rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Serial blood sampling paired with LC-MS/MS quantification provides time-concentration profiles. For tissue penetration studies, microdialysis or MALDI imaging can spatially resolve compound localization .

Methodological Considerations

Q. How should researchers select between in vitro and in vivo models for initial testing?

Prioritize in vitro models (e.g., primary neuronal cultures) for mechanistic studies due to cost-effectiveness and ethical compliance. Transition to in vivo models (e.g., zebrafish or murine systems) only after robust in vitro activity is confirmed. Justify model selection using criteria like genetic tractability and physiological relevance to the target pathway .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects?

Nonlinear regression (e.g., log[inhibitor] vs. response curves in Prism) is standard for IC₅₀ calculations. For multi-factorial experiments (e.g., synergy studies), employ ANOVA with post-hoc Tukey tests. Bayesian hierarchical models are recommended for small-sample studies to reduce Type I errors .

Theoretical and Ethical Frameworks

Q. How can findings from studies on this compound contribute to broader scientific theories?

Align results with existing theoretical models (e.g., indole alkaloid pharmacology) to refine hypotheses. Use abductive reasoning to propose novel mechanisms if data conflict with current paradigms. Publish negative results to mitigate publication bias and inform meta-analyses .

Q. What ethical considerations apply to research involving this compound?

Adhere to institutional guidelines for chemical safety (e.g., fume hood use, waste disposal). For in vivo studies, obtain ethics committee approval and follow ARRIVE 2.0 guidelines for animal reporting. Data integrity must be maintained through transparent reporting and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.